Pactamycate

Description

Historical Context and Isolation from Streptomyces pactum

Pactamycate is intrinsically linked to the discovery of pactamycin (B1678277), an antibiotic first isolated in 1961 from the fermentation broth of the soil bacterium Streptomyces pactum var. pactum. nih.govnih.govresearchgate.net This bacterium, a member of the genus Streptomyces, is known for its prolific production of a wide array of secondary metabolites with diverse biological activities. mdpi.comwikipedia.orgmdpi.com Initially, pactamycate was identified as a derivative of pactamycin, often formed non-enzymatically during cultivation and isolation processes. acs.orgscispace.com Research has shown that pactamycate can be obtained through the acid treatment of pactamycin. acs.org However, subsequent biosynthetic studies have also identified pactamycate and its precursor, de-6-MSA-pactamycate, as natural products originating from the same gene cluster as pactamycin in S. pactum. acs.orgnih.gov The optimal conditions for the production of these compounds by S. pactum have been a subject of investigation, with factors like pH and temperature playing crucial roles. nih.govresearchgate.net

Classification within Aminocyclopentitol Antibiotics

Pactamycate belongs to the aminocyclopentitol family of antibiotics. researchgate.netresearchgate.net This class of natural products is characterized by a core five-membered ring structure containing amino and hydroxyl groups. mdpi.comgoogle.com Aminocyclopentitols are known for their significant biological activities, with many members, such as gentamicin (B1671437) and streptomycin, having long been used as clinical antimicrobial agents. google.com The structure of pactamycate is highly substituted, featuring a cyclopentane (B165970) core with functional groups attached to each carbon, including a distinctive triamino motif. researchgate.net Its complex stereochemistry, with six adjacent stereogenic centers, makes it one of the most structurally elaborate members of the natural aminocyclopentitols. researchgate.net

Table 1: Classification and Key Structural Features of Pactamycate

| Feature | Description |

|---|---|

| Compound Class | Aminocyclopentitol Antibiotic researchgate.netresearchgate.net |

| Core Structure | Highly substituted cyclopentane ring researchgate.net |

| Key Functional Groups | Multiple amino and hydroxyl groups, spirolactone ring, benzoic acid ester moiety researchgate.netontosight.ai |

| Stereochemistry | Six adjacent stereogenic centers researchgate.net |

| Relationship to Pactamycin | A structural congener, differing in the presence of a cyclic carbamate (B1207046) instead of a cyclic urea (B33335) scispace.comresearchgate.net |

Significance as a Complex Natural Product and Research Probe

The intricate molecular architecture of pactamycate presents a formidable challenge to synthetic chemists and a fascinating subject for biosynthetic investigation. acs.orgresearchgate.net Its close structural relationship with pactamycin, a potent inhibitor of protein synthesis, positions pactamycate as a valuable tool in chemical biology research. mdpi.comontosight.ai By comparing the biological activities of pactamycin and pactamycate, researchers can gain insights into the structure-activity relationships of this class of compounds. nih.gov Pactamycate and its analogues serve as molecular probes to explore the interactions with biological targets, such as the ribosome. nih.govacs.org The study of these complex natural products contributes to a deeper understanding of fundamental biological processes and provides a foundation for the design of new therapeutic agents. nih.govnih.govfrontiersin.org

Overview of Research Trajectories and Challenges

Research surrounding pactamycate has followed several key trajectories, each with its own set of challenges. A major focus has been on the total synthesis of pactamycate and its parent compound, pactamycin. acs.orgresearchgate.netacs.orgnih.govresearchgate.net These synthetic endeavors are complicated by the molecule's dense and stereochemically rich structure, requiring the development of novel and highly controlled chemical reactions. acs.orgresearchgate.net The first total synthesis of pactamycin and pactamycate was a significant milestone, achieved after nearly five decades of effort. researchgate.net

Another critical research avenue is the elucidation of the pactamycin and pactamycate biosynthetic pathway in S. pactum. scispace.comnih.gov This involves identifying and characterizing the genes and enzymes responsible for constructing the complex molecule from simpler metabolic precursors. nih.govgoogle.com Understanding the biosynthesis opens the door to bioengineering and the production of novel analogues with potentially improved properties. nih.govnih.gov

A significant challenge in this field is the inherent biological activity and cytotoxicity of these compounds, which has limited their direct therapeutic application. nih.govmdpi.com Consequently, a major research goal is the generation of less toxic analogues that retain or even enhance the desired antimicrobial or other biological activities. mdpi.comresearchgate.net This involves both chemical modification of the natural products and biosynthetic engineering to create new derivatives. mdpi.comnih.gov The exploration of these research trajectories continues to be an active and evolving area of study. inpe.brnih.govraulpacheco.orgresearchgate.netnih.gov

Table 2: Key Research Areas and Associated Challenges for Pactamycate

| Research Area | Key Objectives | Major Challenges |

|---|---|---|

| Total Synthesis | Develop efficient and stereocontrolled routes to pactamycate and its analogues. acs.orgresearchgate.net | High structural complexity, multiple stereocenters, and dense functionality. acs.orgresearchgate.net |

| Biosynthesis | Identify and characterize the gene cluster and enzymatic machinery responsible for pactamycate production. scispace.comnih.gov | Complexity of the biosynthetic pathway and the need for advanced genetic and biochemical techniques. nih.govgoogle.com |

| Analogue Development | Create novel derivatives with reduced toxicity and improved biological activity. mdpi.comnih.gov | Balancing the modification of the chemical structure to reduce toxicity while maintaining or enhancing desired bioactivity. nih.govmdpi.com |

| Chemical Biology Probes | Utilize pactamycate and its analogues to study biological processes like protein synthesis. nih.govacs.org | Synthesizing specifically labeled or modified probes for targeted experiments. nih.gov |

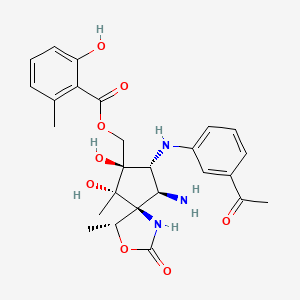

Structure

3D Structure

Properties

CAS No. |

23754-55-4 |

|---|---|

Molecular Formula |

C26H31N3O8 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

[(4R,5S,6R,7R,8R,9S)-7-(3-acetylanilino)-6-amino-8,9-dihydroxy-4,9-dimethyl-2-oxo-3-oxa-1-azaspiro[4.4]nonan-8-yl]methyl 2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C26H31N3O8/c1-13-7-5-10-18(31)19(13)22(32)36-12-25(35)21(28-17-9-6-8-16(11-17)14(2)30)20(27)26(24(25,4)34)15(3)37-23(33)29-26/h5-11,15,20-21,28,31,34-35H,12,27H2,1-4H3,(H,29,33)/t15-,20-,21-,24-,25+,26-/m1/s1 |

InChI Key |

GRYVVIDCTCRLJM-BXSXBJHJSA-N |

Isomeric SMILES |

C[C@@H]1[C@]2([C@@H]([C@H]([C@]([C@@]2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |

Canonical SMILES |

CC1C2(C(C(C(C2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |

Origin of Product |

United States |

Synthetic Strategies for Pactamycate and Analogues

Total Synthesis Approaches to the Pactamycin (B1678277)/Pactamycate Core

The total synthesis of pactamycin and its analogue pactamycate was first achieved by Hanessian and coworkers, a landmark accomplishment that was reported nearly fifty years after the initial isolation of the natural product. researchgate.netnii.ac.jpacs.orgnih.govacs.org Their approach, along with subsequent strategies from other research groups, has highlighted the significant hurdles in constructing the sterically congested and stereochemically complex core of these molecules. researchgate.netnii.ac.jpnih.gov

Early Synthetic Efforts and Methodological Challenges

Initial forays into the synthesis of the pactamycin core revealed the immense challenges associated with its structure. nih.govpsu.edu The cyclopentane (B165970) ring is heavily substituted with oxygen and nitrogen functionalities, and all five of the ring carbons are asymmetric centers. psu.edu Early approaches often struggled with controlling the relative and absolute stereochemistry of these numerous chiral centers. nih.gov

One of the primary difficulties lies in the stereoselective installation of functional groups on the cyclopentane scaffold. Unlike cyclohexanes, which have well-defined conformational preferences that can direct incoming reagents, cyclopentanes are more flexible, making stereocontrol more challenging. acs.org Researchers have had to devise methods to overcome this, often relying on substrate-controlled reactions or the use of chiral auxiliaries and catalysts. nih.govacs.org

Another significant hurdle has been the introduction of the three contiguous nitrogen-containing substituents at C1, C2, and C3. researchgate.netresearchgate.net The steric congestion around this region of the molecule makes nucleophilic substitution and other bond-forming reactions difficult. nii.ac.jp The development of methods for the stereospecific incorporation of these amine and urea (B33335) functionalities has been a key focus of synthetic efforts. researchgate.netresearchgate.net

Key Stereocontrolled Condensation Strategies

A pivotal strategy in the successful total synthesis of pactamycin and pactamycate involved a series of stereocontrolled condensation reactions. acs.orgnih.gov The Hanessian group's approach commenced with L-threonine, a chiral building block, which was elaborated into a key cyclopentenone intermediate that contained a spirocyclic oxazoline (B21484). acs.orgnih.govresearchgate.net This intermediate served as a crucial scaffold upon which the remaining stereocenters and functional groups could be installed in a controlled manner. acs.orgnih.gov

The use of azide (B81097) as a protecting group for the amine functionalities proved to be particularly effective. nii.ac.jp Due to its linear structure and relatively small size, the azide group was well-tolerated in the sterically hindered environment of the cyclopentane core, even during reactions such as Grignard additions and DIBAL-H reductions. nii.ac.jp

More recent synthetic routes have employed different condensation strategies. For instance, an enantioselective Mannich reaction coupled with a symmetry-breaking reduction sequence was designed to assemble the carbon skeleton of the core in a highly efficient manner, controlling three contiguous stereocenters in the process. nih.gov

Construction of the Functionalized Cyclopentane Core

The construction of the highly substituted cyclopentane core of pactamycate is a central feature of all total synthesis approaches. nih.govresearchgate.netnih.govresearchgate.net Various methodologies have been developed to achieve this, often involving multi-step sequences that build up the complexity of the ring system incrementally. researchgate.net

One approach described the use of a Pauson-Khand reaction of an enyne derived from D-glucose to create a tricyclic intermediate. psu.edu An alternative strategy involved an intramolecular 1,3-dipolar cycloaddition. psu.edu

A key challenge in these syntheses is the predictable control of stereochemical outcomes during functionalization of the cyclopentane ring. nih.gov For example, the epoxidation of a cyclopentenone intermediate did not always yield the predicted stereoisomer, necessitating subsequent chemical steps to "invert" the stereochemistry to the correct configuration. nih.govacs.orgnih.gov

A powerful strategy for the enantioselective construction of the pactamycin core involves the rhodium-mediated catalytic desymmetrization of a symmetric starting material. researchgate.netnih.gov This approach has been successfully applied to the synthesis of the cyclopentane core framework. researchgate.net

The key step in this sequence is the desymmetric aziridination of a cyclohexadiene derivative, catalyzed by a rhodium complex. researchgate.netresearchgate.net This reaction establishes the initial stereocenters on the ring system with high enantioselectivity. researchgate.net This method provides an efficient entry point to chiral, non-racemic intermediates that are crucial for the total synthesis of the natural product. researchgate.net

| Catalyst System | Substrate | Key Transformation | Reference |

| Rhodium Carbenoid | Diazo Compound | C-H Insertion | researchgate.net |

| Rhodium Nitrenoid | Cyclohexadiene Derivative | Desymmetric Aziridination | researchgate.netresearchgate.net |

| Rhodium/Chiral Diene | 1,2-Diformylmetallocene | Asymmetric Desymmetrization | rsc.org |

Table 1: Examples of Rhodium-Mediated Catalytic Desymmetrization Reactions

Following the initial aziridination, the resulting sulfonylaziridine undergoes a regioselective ring-opening reaction. researchgate.netnih.gov This is a critical step for introducing further functionality onto the cyclopentane core. The use of sodium azide (NaN3) as a nucleophile allows for the selective opening of the aziridine (B145994) ring at the C2 position, installing the first of the three crucial nitrogen atoms. researchgate.netresearchgate.net

The regioselectivity of this ring-opening is a key feature of the synthetic strategy, enabling the controlled installation of substituents at specific positions on the cyclopentane ring. nih.govfrontiersin.org The choice of nucleophile and reaction conditions can influence which carbon of the aziridine ring is attacked. nih.govfrontiersin.org In the context of pactamycate synthesis, the desired regioselectivity is achieved to set the stage for the subsequent installation of the remaining functional groups. researchgate.net

To form the five-membered cyclopentane ring from the six-membered cyclohexene (B86901) precursor, a ring-contraction strategy is employed. researchgate.netnih.gov This is typically achieved through ozonolysis of the cyclohexene, followed by an intramolecular aldol (B89426) reaction. researchgate.netresearchgate.net

The ozonolysis cleaves the double bond in the cyclohexene ring, generating a dicarbonyl compound. nih.gov This intermediate is then treated with a base, which promotes an intramolecular aldol condensation. nih.govchemistrysteps.com This reaction forms a new carbon-carbon bond, leading to the formation of the five-membered cyclopentane ring. libretexts.orglibretexts.org The stability of five- and six-membered rings makes this an energetically favorable process. libretexts.org In some synthetic routes, this aldol condensation also serendipitously inverts a labile stereocenter to the desired configuration. nih.gov

Oxidative C-H and Alkene Amination Technologies

Modern synthetic approaches toward the pactamycin/pactamycate core have leveraged powerful oxidative amination technologies to forge key carbon-nitrogen bonds. nih.govacs.org These methods allow for the direct conversion of C-H bonds and alkenes into valuable amine functionalities, streamlining the assembly of the densely substituted aminocyclitol skeleton. nih.govacs.org

A notable strategy employed the use of rhodium-catalyzed C-H and alkene amination reactions. nih.govacs.org The installation of the crucial C3-nitrogen bond was achieved via a diastereoselective allylic C-H amination of a sulfamate (B1201201) ester intermediate, catalyzed by a rhodium complex such as Rh₂(TPA)₄ (triphenylacetate). nih.gov This reaction directly transforms a C-H bond at the allylic position into a C-N bond, establishing one of the three contiguous nitrogen-bearing stereocenters on the cyclopentane ring. nih.govacs.orgnih.gov

Furthermore, to construct the C1,C2 cis-diamino moiety, carbamate-mediated alkene aziridination was explored. nih.govacs.org This process involves the oxidative cyclization of a carbamate (B1207046) onto an alkene, forming a strained aziridine ring that can be subsequently opened. acs.org For instance, an intramolecular aziridination of an allylic carbamate was used to form the C1-aziridine, which serves as a precursor to the C1-amine. nih.gov While intermolecular approaches proved challenging, the intramolecular variant using reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and a rhodium catalyst, such as [Rh₂(HNCOCF₃)₄], successfully formed the desired aziridine, albeit in modest yields. nih.govacs.org These studies culminated in the successful assembly of the core structure of C2-epi-pactamycate, which contains the complete carbon framework and all necessary nitrogen and oxygen functional groups found in the natural product. nih.govacs.orgresearchgate.net

Table 1: Key Oxidative Amination Reactions in Pactamycate Core Synthesis

| Step | Reaction Type | Key Reagents | Intermediate Formed | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Rh-catalyzed allylic C-H amination | Sulfamate ester, Rh₂(TPA)₄ | C3-aminated cyclopentane | Installation of C3-N bond | nih.gov, nih.gov |

| 2 | Carbamate-mediated alkene aziridination | Allylic carbamate, PhI(OAc)₂, [Rh₂(HNCOCF₃)₄] | C1,C2-aziridine | Introduction of C1,C2 cis-diamine precursor | nih.gov, nih.gov, acs.org |

Late-Stage Functionalization and Heterocyclic Moiety Installation

Late-stage functionalization (LSF) is a powerful strategy that enables the modification of a complex molecule, like the pactamycate core, in the final steps of a synthesis. nih.gov This approach is highly modular and provides rapid access to analogues by introducing key functional groups and diverse moieties without requiring a lengthy de novo synthesis for each derivative. nih.govnih.gov

In the context of pactamycate synthesis, LSF has been crucial for installing the peripheral binding elements, such as the C3-aniline and the 6-methylsalicylyl (6-MSA) groups. nih.gov A key synthetic plan involves creating a highly functionalized cyclopentane core that serves as a versatile branch point intermediate. nih.gov From this intermediate, the final functionalities are introduced. For example, the C3-aniline moiety can be installed via a nucleophilic ring-opening of a strategically placed epoxide. nih.govnih.gov In one successful synthesis, a crucial epoxide intermediate was opened with 3-acetylaniline using a scandium triflate (Sc(OTf)₃) catalyst, which directly and efficiently installed the desired aniline (B41778) group in its unprotected form. nih.govnih.gov

The installation of the urea functionality at C1 can also be performed at a late stage. One approach relies on the trapping of an isocyanate electrophile, generated in situ, with various amines to create a library of C1-urea analogues. nih.gov This contrasts with strategies where the urea is installed early in the synthesis. nih.gov The final acylation step to attach the 6-MSA moiety to the primary alcohol is another example of LSF, completing the synthesis of pactamycin. nih.gov This step has been achieved using a ketene-mediated acylation protocol, which is effective for the sterically hindered environment. nih.gov

The core structure of pactamycate itself contains heterocyclic moieties, such as the spirocyclic oxazoline which is often a key intermediate in total synthesis routes starting from L-threonine. acs.orgnih.gov The manipulation and eventual opening of this oxazoline ring are critical steps in revealing the final functionalities of the pactamycate core. acs.org The cyclic sulfamate intermediate used in some strategies is another example of a heterocyclic structure ( nih.govacs.orgnih.gov-oxathiazinane-2,2-dioxide) that is instrumental in the synthesis, serving as a versatile precursor that can be opened by nucleophiles to introduce diversity late in the sequence. acs.org

Preparation of Pactamycate Derivatives and Analogues

The generation of pactamycate derivatives is essential for exploring its structure-activity relationship (SAR). Synthetic and biosynthetic methods have been developed to produce a variety of analogues, enabling researchers to probe the function of each specific moiety of the parent molecule. acs.orgnih.gov

Synthesis of Desalicylyl Analogues (e.g., de-6-MSA-pactamycate)

Analogues lacking the 6-methylsalicylyl (6-MSA) moiety are known natural congeners of pactamycin and pactamycate. acs.orgnih.gov The total synthesis of pactamycate has been successfully designed to produce these desalicylyl analogues in parallel. acs.orgnih.govlookchem.com Synthetic routes that install the 6-MSA group in the final step are particularly well-suited for this purpose; simply omitting the final acylation step provides direct access to de-6-MSA-pactamycate. acs.org

In addition to total synthesis, biosynthetic approaches have been employed to generate these derivatives. nih.gov The gene cluster responsible for pactamycin biosynthesis in Streptomyces pactum has been identified. nih.govgoogle.com Researchers have found that the ptmQ gene, which encodes a polyketide synthase, is responsible for the synthesis of 6-MSA. nih.gov By creating a mutant strain of S. pactum with an inactivated ptmQ gene, the production of pactamycin and pactamycate was stopped. nih.govgoogle.com Instead, the mutant strain produced and accumulated two new analogues: de-6-MSA-pactamycin and de-6-MSA-pactamycate. nih.gov This biosynthetic result confirms that the attachment of the 6-MSA moiety is a late step in the natural pathway. google.com

Targeted Modifications at Specific Positions (e.g., C1-dimethylurea, C3 aniline)

Targeted modifications at specific positions on the pactamycate scaffold have been a major focus of synthetic efforts to understand the molecule's biological activity. nih.gov The C1-dimethylurea and C3-aniline moieties are particularly important for interaction with the ribosomal target and have been the subject of extensive derivatization. nih.govnih.gov

C3-Aniline Modifications: Synthetic routes featuring the late-stage installation of the C3-aniline allow for the creation of a diverse set of analogues. nih.gov Using an epoxide-opening strategy, a key intermediate can be reacted with various substituted anilines to generate congeners with altered electronic and steric properties at this position. nih.govnih.gov While installing the parent m-acetylaniline required superstoichiometric amounts of a Lewis acid catalyst, other anilines were successfully incorporated in moderate to excellent yields using only catalytic amounts. nih.gov However, attempts to use non-aromatic nitrogen nucleophiles like primary amines or azide failed, highlighting the specific requirements of this reaction. nih.gov

C1-Dimethylurea Modifications: Analogues at the C1-dimethylurea position have been prepared using a strategy that involves the late-stage trapping of an isocyanate intermediate. nih.gov This method provides a flexible entry point for introducing various substituents on the urea nitrogen atoms. This is a significant advantage over synthetic routes where the dimethylurea group is installed early on, which makes such diversification more challenging. nih.govacs.org

Table 2: Examples of Targeted Pactamycate Modifications

| Position | Modification Strategy | Key Intermediate | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| C3 | Epoxide ring-opening with various anilines | Cyclopentane epoxide | C3-aniline analogues | nih.gov |

| C1 | Late-stage isocyanate formation and trapping | Isocyanate precursor | C1-functionalized ureas | nih.gov |

Conjugation Chemistry for Derivative Generation (e.g., amino acids)

Conjugation chemistry offers a powerful method to modify the properties of a parent drug molecule. nih.gov By attaching other chemical entities, such as amino acids, it is possible to alter characteristics like solubility, cell permeability, and toxicity. nih.gov

In the case of the pactamycin family, the free primary amino group on the aminocyclitol ring provides a convenient handle for chemical modification. nih.govnih.gov Researchers have successfully synthesized pactamycin-amino acid conjugates by forming a stable amide bond between this amine and the carboxyl group of an amino acid. nih.gov Specifically, the basic amino acids lysine, ornithine, and histidine have been tethered to pactamycin. nih.gov The synthesis was achieved using standard peptide coupling conditions, employing HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to couple N-protected amino acids to the pactamycin core. nih.gov A subsequent deprotection step yielded the final pactamycin-amino acid conjugates. nih.gov These new derivatives were found to retain antimicrobial activity while exhibiting reduced toxicity compared to the parent pactamycin, demonstrating the potential of this conjugation strategy to develop improved pharmacophores. nih.gov

Table 3: Synthesis of Pactamycin-Amino Acid Conjugates

| Step | Description | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Coupling | Pactamycin, Boc- or Trt-N-protected amino acid, HBTU, DIPEA, DCE, 0 °C to RT, 24 h | 75–82% | nih.gov |

| 2 | Deprotection | 50% TFA, TFE, DCM, 0 °C to RT, 4 h | 89–94% | nih.gov |

Molecular Mechanisms of Pactamycate Action

Ribosomal Target Engagement

The primary mechanism of pactamycin-related compounds involves direct interaction with the ribosome, leading to a halt in protein production. mdpi.com This engagement is highly specific, targeting a key subunit of the ribosomal complex.

Pactamycate, like its precursor pactamycin (B1678277), targets the small ribosomal subunit (30S in prokaryotes). ontosight.ainih.govresearchgate.net This interaction is fundamental to its inhibitory function. ontosight.ai Pactamycin binds near a highly conserved region of the 16S rRNA at what is recognized as the ribosomal E-site (exit site). mdpi.comresearchgate.netnih.gov Crystallographic studies of pactamycin and its analogues complexed with the Thermus thermophilus 30S ribosomal subunit have provided detailed insights into this binding. researchgate.netnih.govscispace.com The binding occurs within the mRNA channel, involving interactions with helices h23, h24, and h45 of the 16S rRNA, as well as ribosomal protein S11. biorxiv.org Photoaffinity labeling experiments on Escherichia coli ribosomes using an iodinated pactamycin derivative further identified ribosomal proteins S2, S4, S18, S21, and L13 as being at or near the binding site. nih.gov

Initially, pactamycin was identified as an inhibitor of the initial steps of protein synthesis. mdpi.comnih.govnih.gov It was thought to prevent the formation of the initiation complex, a crucial first step in translation. libretexts.org This involves the assembly of the ribosomal subunits, mRNA, and the initiator tRNA on the start codon. biorxiv.org The proteins identified in proximity to the pactamycin binding site are believed to be related to the initiation step of protein synthesis. nih.gov

Pactamycate and its parent compound possess a unique binding site on the 30S ribosome, which contributes to their potency. ontosight.ainih.gov They occupy the E-site on the small subunit, a location critical for the translocation phase of protein synthesis. mdpi.comscispace.com This binding is context-specific and does not cause a general inhibition of translocation. mdpi.com The inhibitory effect is dependent on the nature of the tRNA occupying the adjacent A-site (aminoacyl site). mdpi.com For instance, pactamycin readily inhibits the translocation of the ribosome when initiator tRNAfMet is in the P-site (peptidyl site) and N-Ac-Lys-tRNA or N-Ac-Val-tRNA is in the A-site. mdpi.com However, no inhibition is observed when N-Ac-Phe-tRNA occupies the A-site, even at high concentrations of the inhibitor. mdpi.com This demonstrates a remarkable substrate-dependent selectivity.

| Ribosomal Component | Interaction Details | Reference |

|---|---|---|

| 30S Subunit | Primary target of binding. | ontosight.ainih.govresearchgate.net |

| E-site (Exit site) | Specific binding pocket on the 30S subunit. | mdpi.comnih.govscispace.com |

| 16S rRNA (G693) | Pactamycin stacks on nucleotide G693, displacing mRNA. | mdpi.comresearchgate.net |

| Ribosomal Proteins | Proximity to S2, S4, S18, S21, and L13 has been shown via photolabeling. | nih.gov |

Subsequent research has refined the understanding of pactamycin's mechanism, revealing it functions as a translocation inhibitor rather than solely an initiation inhibitor. mdpi.comresearchgate.net X-ray crystallographic studies show that pactamycin adopts a folded structure that mimics an RNA dinucleotide. nih.govresearchgate.net This molecular mimicry allows it to bind to the E-site, where it physically obstructs the path of the mRNA. mdpi.comresearchgate.net Specifically, pactamycin stacks against the base of nucleotide G693 of the 16S rRNA, causing a shift in the mRNA from its normal location and disrupting its interaction with the E-site tRNA. mdpi.com This action effectively blocks the movement of the mRNA-tRNA complex through the ribosome, thereby inhibiting the elongation cycle of protein synthesis. mdpi.comscispace.com

Unique Ribosomal Binding Site and Selectivity

Distinct Mechanisms of Action for Pactamycate Analogues

Chemical modifications to the pactamycin structure have led to the creation of analogues with altered biological profiles and potentially different modes of interaction with the ribosome. scispace.com These analogues are crucial for exploring new therapeutic applications and overcoming the toxicity associated with the parent compound. mdpi.comscispace.com

Research into pactamycin analogues has revealed compounds with improved selectivity against the malaria parasite, Plasmodium falciparum. scispace.com Analogues such as TM-101 and TM-102 have demonstrated an improved selectivity index, suggesting a distinct ribosomal binding selectivity or mechanism of action within Plasmodium compared to bacterial or mammalian cells. scispace.com For example, TM-102 was found to be significantly more active than TM-101 against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. scispace.com This enhanced and selective activity against the parasite's ribosome highlights the potential for developing pactamycin-derived compounds as antimalarial agents. scispace.com

Another analogue, de-6-MSA-pactamycin, shares the same E-site binding pocket as pactamycin but establishes a new set of contacts with the ribosome. nih.govnih.gov While it still displaces the nucleic acid template at the E-site, the absence of the 6-methylsalicylic acid moiety results in a smaller displacement of the 16S rRNA's 3' end compared to pactamycin. nih.gov This leads to unique hydrogen bonding interactions, distinguishing its mechanism from the parent molecule and paving the way for the design of improved analogues. nih.gov

| Analogue | Activity Details | Significance | Reference |

|---|---|---|---|

| TM-101 | Active against chloroquine-sensitive and -resistant strains (IC50: 218–271 nM). | Demonstrates improved selectivity index, suggesting distinct ribosomal binding in Plasmodium. | scispace.com |

| TM-102 | 3.5–6.5 times more active than TM-101 (IC50: 37–67 nM). Less toxic than pactamycin against human cancer cell lines. | Highlights potential for developing analogues with high efficacy and lower host toxicity. | scispace.com |

| de-6-MSA-pactamycin | Retains biological activity equivalent to pactamycin. | Binds to the same E-site but with unique antibiotic-ribosome contacts, offering a template for new drug design. | nih.govnih.gov |

Involvement of Cell Cycle Regulatory Proteins (e.g., p53, p21, Cdc25C)

The S-phase arrest induced by pactamycin analogs TM-025 and TM-026 is mediated by the modulation of key cell cycle regulatory proteins. nih.gov Studies have shown that these analogs trigger the expression of the master regulator protein p53 and its critical downstream target, p21 (also known as Cip1/WAF1). nih.govplos.org The tumor suppressor protein p53 is central to cell cycle control, and its activation can lead to the transcriptional activation of p21, an inhibitor of cyclin-dependent kinases (CDKs). semanticscholar.orgfrontiersin.org

In addition to p53 and p21, the analogs also induce the expression of other important regulatory proteins, including p27kip1, p19, cyclin E, and Cdc25C. nih.govplos.org The cell division cycle 25C (Cdc25C) phosphatase is a crucial regulator for entry into mitosis. affbiotech.com The p53-p21 pathway is known to be involved in the repression of genes like CDC25C, preventing the cell from progressing through the G2/M checkpoint. semanticscholar.org The contribution of p53 to the S-phase arrest was confirmed by experiments where specific inhibition of p53 reduced the percentage of cells accumulating in the S-phase. nih.govplos.org

Table 2: Key Cell Cycle Regulatory Proteins Modulated by TM-025 and TM-026

| Protein | Function | Effect of Analogs | Reference |

| p53 | Tumor suppressor, transcription factor | Expression induced | nih.govplos.org |

| p21 (Cip1/WAF1) | CDK inhibitor, downstream of p53 | Expression induced | nih.govplos.org |

| Cdc25C | Phosphatase, promotes mitosis | Expression induced | nih.govplos.org |

| Cyclin E | Regulates G1/S transition | Expression induced | nih.govplos.org |

| Cyclin D1 | Promotes G1 progression | Mildly reduced expression | nih.govplos.org |

Senescence Induction Pathways

In addition to cell cycle arrest, pactamycin analogs TM-025 and TM-026 have been found to induce a state of mild cellular senescence in HNSCC cell lines. nih.govplos.orgresearchgate.net Cellular senescence is a state of irreversible cell cycle arrest that acts as a potent tumor suppression mechanism. frontiersin.orgnih.gov Treatment with TM-025 and TM-026 led to a significant increase in the number of senescence-associated β-galactosidase positive (SA-β-gal+) cells, a common biomarker for senescence. plos.org Prolonged treatment also resulted in morphological changes characteristic of senescent cells, such as becoming large and flat with increased volume. plos.org

The induction of senescence by these analogs is closely linked to the activation of the p53/p21 pathway. nih.govplos.org The p53/p21 and p16/pRb pathways are considered the two key tumor-suppressor modules that mediate cell-cycle arrest during senescence. frontiersin.org Upon cellular stress, such as that induced by the pactamycin analogs, the activation of p53 triggers the expression of p21. nih.govnih.gov This, in turn, inhibits cyclin-dependent kinases, leading to the growth arrest characteristic of senescence. nih.govnih.gov This demonstrates that TM-025 and TM-026 inhibit the proliferation of cancer cells not by inducing apoptosis or autophagy, but through a combination of S-phase arrest and the induction of cellular senescence. nih.govplos.org

Structure Activity Relationship Sar Studies of Pactamycate Derivatives

Impact of the 6-Methylsalicylic Acid Moiety on Biological Activity

The 6-methylsalicylic acid (6-MSA) moiety is a key structural feature of pactamycin (B1678277) and its derivatives, and its role in biological activity has been a significant focus of SAR studies. google.comnih.gov The biosynthesis of this component involves the enzyme PtmQ, a polyketide synthase. google.com Genetic manipulation of the pactamycin biosynthetic gene cluster has enabled the production of analogs lacking this moiety, such as de-6-MSA-pactamycin and de-6-MSA-pactamycate. google.comdp.tech

These "de-6-MSA" analogs serve as valuable scaffolds for semisynthesis, allowing for the introduction of various acyl groups to probe the importance of the 6-MSA portion. google.com Studies have shown that the presence and nature of this aromatic ring are critical for potent biological activity. For instance, the complete removal of the 6-MSA moiety generally leads to a significant decrease in antitumor and antimicrobial efficacy.

Interactive Table: Impact of 6-Methylsalicylic Acid Moiety Modifications on Biological Activity

| Compound Name | Modification | Observed Biological Effect |

|---|---|---|

| Pactamycate | Unmodified | Potent antitumor and antimicrobial activity |

| de-6-MSA-pactamycate | Removal of the 6-MSA moiety | Significant reduction in biological activity |

| TM-025 | Removal of 6-MSA and 7-demethyl-7-deoxy modification | Retains growth inhibitory effects on HNSCC cells |

| TM-026 | 7-demethyl-7-deoxy modification | Retains growth inhibitory effects on HNSCC cells |

Role of the Aminocyclopentitol Core and its Stereochemistry

The aminocyclopentitol core is the central scaffold of pactamycate, and its integrity and stereochemistry are paramount for its biological function. researchgate.net This five-membered ring contains multiple stereogenic centers, and their precise spatial arrangement is crucial for interaction with its biological targets, such as the ribosome. researchgate.netnih.gov The complexity of this core structure presents significant challenges for total synthesis, but also offers opportunities for creating diverse analogs. acs.org

The importance of stereochemistry in the biological activity of complex natural products is well-established. nih.govmdpi.com For pactamycate, even minor changes in the stereoconfiguration of the aminocyclopentitol core can lead to a dramatic loss of activity. Synthetic strategies have been developed to asymmetrically synthesize the aminocyclopentitol core, allowing for the creation of pactamycin-inspired compounds. nih.govacs.org These studies have confirmed that the natural stereochemistry of the core is essential for potent cell growth inhibitory activity. nih.gov

For example, a study focusing on the synthesis of pactamycin-inspired aminocyclopentitols found that two of the synthesized compounds exhibited antitumor activity against A375 melanoma cells, demonstrating that the aminocyclopentitol pharmacophore is a key contributor to the molecule's bioactivity. nih.gov The development of synthetic routes that allow for the controlled establishment of the five contiguous stereocenters on the core structure is a critical area of research for generating and testing new analogs. acs.org

Influence of Side Chain Modifications on Specificity and Potency

For instance, the substitution of the urea (B33335) group can lead to analogs with varying degrees of activity. researchgate.net Similarly, modifications to the 3-aminoacetophenone moiety can influence the compound's potency. The generation of pactamycin analogs through mutasynthesis and semi-synthesis has allowed for the introduction of a variety of carboxylic acids as side chains, creating a library of compounds for biological evaluation. google.com

One study highlighted that a fluorinated derivative of pactamycin exhibited biological activity comparable to the parent compound. researchgate.net Another analog with an unsubstituted urea and lacking a methyl group also showed high promise. researchgate.net These findings underscore that the side chains are not merely passive appendages but actively contribute to the molecule's bioactivity. The ability to synthetically modify these side chains is a key strategy in the development of pactamycate derivatives with improved therapeutic potential. researchgate.net

Interactive Table: Influence of Side Chain Modifications on Pactamycin Analog Activity

| Analog Type | Modification | Biological Activity Outcome |

|---|---|---|

| Fluorinated derivative | Introduction of fluorine | Activity comparable to pactamycin researchgate.net |

| Unsubstituted urea analog | Removal of methyl groups from urea | Highly promising activity researchgate.net |

| TM-025 | Removal of 6-MSA and 7-methyl group | Retained growth inhibitory effects researchgate.net |

| TM-026 | Removal of 7-methyl group | Retained growth inhibitory effects researchgate.net |

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Dynamics)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and Molecular Dynamics (MD) simulations, are increasingly valuable tools in the SAR analysis of complex molecules like pactamycate. ebsco.combiolscigroup.us These approaches can predict the biological activity of novel derivatives and provide insights into the molecular interactions that govern their function. ui.ac.idnih.gov

QSAR studies correlate the chemical structure of a series of compounds with their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be developed to predict the activity of new, unsynthesized analogs. biolscigroup.usui.ac.id For pactamycate derivatives, QSAR could be used to identify which structural features are most critical for activity and to guide the synthesis of more potent and less toxic compounds. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of how pactamycate and its analogs interact with their biological targets, such as the ribosome. ebsco.comnih.gov These simulations can model the conformational changes that occur upon binding and can help to explain the effects of structural modifications on binding affinity and efficacy. rsc.orgrsc.org For example, MD simulations could be used to understand why certain stereochemistries of the aminocyclopentitol core are favored or how modifications to the side chains alter the binding mode of the molecule. dntb.gov.ua By visualizing these interactions at an atomic level, researchers can gain a deeper understanding of the SAR of pactamycate and rationally design new derivatives. nih.gov

Preclinical Biological Activity Research in Model Systems

Antimicrobial Spectrum

Studies indicate that pactamycate is significantly less active against bacteria compared to its parent compound, pactamycin (B1678277). researchgate.net The structural differences, particularly the modifications at the C-2 amino group and the dimethylurea moiety, are suggested to be critical for its biological activity. researchgate.net

A notable analog, de-6-MSA-pactamycate, was produced by genetically engineering Streptomyces pactum. nih.gov This was achieved through the inactivation of the ptmQ gene, which is responsible for synthesizing the 6-methylsalicylic acid (6-MSA) moiety. nih.govugm.ac.id The resulting compound, which lacks this side chain, was evaluated for its biological effects.

| Compound | Relative Antibacterial Activity | Reference |

|---|---|---|

| Pactamycate | Significantly less active than pactamycin | researchgate.net |

| de-6-MSA-pactamycate | Showed equivalent antibacterial activity to its parent molecule (pactamycate) | nih.gov |

Pactamycate has demonstrated limited efficacy against Gram-positive bacteria. researchgate.net Research involving the engineered analog, de-6-MSA-pactamycate, showed that its activity was comparable to that of pactamycate, indicating that the removal of the 6-methylsalicylyl moiety did not enhance its potency against these microorganisms. nih.gov

Similar to its effect on Gram-positive bacteria, pactamycate exhibits weak activity against Gram-negative microorganisms. researchgate.net The analog de-6-MSA-pactamycate displayed an antibacterial profile equivalent to that of pactamycate, suggesting the 6-methylsalicylyl group is not a key determinant for its level of activity against Gram-negative bacteria. nih.gov

Activity against Gram-Positive Microorganisms

Antiprotozoal Activities

The investigation into the antiprotozoal potential of pactamycate has primarily focused on its effects against the malaria parasite, Plasmodium falciparum.

Pactamycate has been found to be significantly less active than pactamycin against Plasmodium falciparum. researchgate.net The structural integrity of the C-2 amino group and the dimethylurea moiety present in pactamycin, but modified in pactamycate, appears crucial for potent antimalarial action. researchgate.net

While pactamycate itself shows low activity, research into related analogs of the parent compound, pactamycin, has yielded promising results. Through biosynthetic engineering of Streptomyces pactum, analogs such as TM-025 and TM-026 have been developed. researchgate.net These compounds, while sometimes slightly less potent than pactamycin, exhibit significantly lower cytotoxicity against mammalian cells, thereby possessing an improved selectivity index for malarial parasites. researchgate.net

Further mutasynthesis strategies have generated fluorinated versions of these analogs. nih.gov The antimalarial activity of pactamycin and its engineered analogs has been tested against both chloroquine-sensitive (D6) and multidrug-resistant (Dd2, 7G8) strains of P. falciparum. The results show potent activity in the low nanomolar range. nih.govnrfhh.com

| Compound | Strain D6 IC₅₀ (nM) (Chloroquine-Sensitive) | Strain Dd2 IC₅₀ (nM) (Multidrug-Resistant) | Strain 7G8 IC₅₀ (nM) (Multidrug-Resistant) | Reference |

|---|---|---|---|---|

| Pactamycin | 4.9 | 3.9 | 4.2 | nrfhh.com |

| TM-025 | 7.7 | 10.5 | 7.1 | nrfhh.com |

| TM-026 | 11.5 | 14.0 | 9.1 | nrfhh.com |

| TM-025F (Fluorinated) | 12.3 | 16.8 | 12.4 | nrfhh.com |

| TM-026F (Fluorinated) | 26.5 | 39.1 | 24.9 | nrfhh.com |

Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)

Antiviral Activities (e.g., Polio-Infected HeLa Cells)

There is currently no specific research available detailing the antiviral activities of pactamycate. However, its parent compound, pactamycin, has been shown to possess potent antiviral properties. Studies have demonstrated that pactamycin can cause complete inhibition of polio-infected HeLa cells at a concentration of 10⁻⁷ M. nih.gov This activity is attributed to its ability to inhibit protein synthesis. Given the structural similarities, it is possible that pactamycate may possess some level of antiviral activity, but this has yet to be experimentally verified.

Activity in Preclinical Cancer Cell Line Models (e.g., Breast, Ovarian, Lung Carcinoma, HNSCC)

Pactamycate is a natural structural analog of the aminocyclitol antibiotic, pactamycin. nih.gov Research into the biological activity of pactamycin and its congeners has included the evaluation of pactamycate derivatives against various cancer cell lines. Specifically, pactamycate analogs have been tested in preclinical models of breast, ovarian, and lung carcinoma. nih.gov Another study noted a comparative bioactivity assessment of pactamycate against prostate cancer (PC3) and lung carcinoma (A549) cell lines, although specific results were not detailed in the available literature. researchgate.net The total synthesis of both pactamycin and pactamycate has been accomplished, providing access to these complex molecules for further study. hanessiangroup.com

Inhibition of Cell Proliferation

The antiproliferative activity of pactamycate analogs has been evaluated. In a study examining a library of novel pactamycin congeners, a derivative known as De-6-MSA pactamycate was tested against breast, ovarian, and lung cancer cell lines. nih.gov The findings indicated that this specific analog demonstrated only minor inhibition of cell growth in these models. nih.gov

| Compound | Cancer Cell Line Models | Observed Activity | Reference |

|---|---|---|---|

| De-6-MSA pactamycate | Breast, Ovarian, Lung Carcinoma | Minor cell-growth inhibition | nih.gov |

Senescence Induction

There is no specific information available in the searched literature detailing the capacity of pactamycate to induce senescence in cancer cells. Research on other biosynthetically engineered analogs of pactamycin has demonstrated the induction of mild senescence in HNSCC cell lines. plos.orgnih.gov However, studies confirming or refuting this activity for pactamycate itself are not present in the search results.

Chemical Biology and Engineered Analog Development

Biosynthetic Engineering for Novel Pactamycin (B1678277)/Pactamycate Analogues

The identification and characterization of the pactamycin biosynthetic gene cluster (ptm) in Streptomyces pactum ATCC 27456 was a critical step, paving the way for genetic manipulation. google.comnih.gov This cluster, spanning an 86 kb region of the chromosome, contains the genetic blueprint for constructing the pactamycin molecule. google.comnih.gov By selectively altering these genes, scientists can manipulate the biosynthetic pathway to produce new pactamycin and pactamycate analogues. springernature.comscispace.com This approach has successfully yielded a variety of new compounds, including de-6MSA-pactamycin and the TM-series of analogues. scispace.com

Gene inactivation has been a cornerstone of pactamycin biosynthetic engineering. By knocking out specific genes in the ptm cluster, researchers can prevent certain enzymatic steps from occurring, leading to the accumulation of modified intermediates or final products. nih.govnih.gov These studies not only generate novel compounds but also provide profound insights into the sequence of the biosynthetic pathway. google.com

For instance, the inactivation of the polyketide synthase gene, ptmQ, which is responsible for synthesizing the 6-methylsalicylic acid (6-MSA) moiety, resulted in the production of two new analogues: de-6-MSA-pactamycin and de-6-MSA-pactamycate . google.comnih.govscispace.com These new compounds, lacking the 6-MSA group, surprisingly showed cytotoxic and antibacterial activities equivalent to their parent molecules, pactamycin and pactamycate, respectively. nih.govugm.ac.id This finding was significant as it suggested the 6-MSA moiety was not essential for the core biological activity. researchgate.net

Other gene inactivation studies have further elucidated the pathway and produced additional analogs. Inactivation of ptmH, a C-methyltransferase gene, led to the creation of TM-025 and TM-026 . scispace.com Similarly, knocking out the N-methyltransferase gene, ptmD, resulted in N,N-didemethylated versions of pactamycin. scispace.com A triple knockout mutant of ptmH, ptmD, and ptmQ was even created to produce the novel analog TM-101 . oregonstate.edu

| Inactivated Gene(s) | Function | Resulting Analog(s) Produced | Key Finding |

|---|---|---|---|

| ptmQ | Polyketide Synthase (for 6-MSA) | de-6-MSA-pactamycin, de-6-MSA-pactamycate | Abolished pactamycin/pactamycate production; new analogs showed equivalent bioactivity to parent compounds. google.comnih.gov |

| ptmH | Radical SAM C-methyltransferase | de-6MSA-7-demethyl-7-deoxypactamycin (TM-025), 7-demethyl-7-deoxypactamycin (TM-026) | Led to the production of analogs with altered and improved biological profiles. scispace.com |

| ptmD | N-methyltransferase | N,N-didemethylpactamycin, N,N-didemethyl-7-deoxypactamycin | Demonstrated the role of PtmD in the N-methylation steps of the urea (B33335) moiety. scispace.com |

| ptmC | Fe-S radical SAM oxidoreductase | None (biosynthesis abrogated) | Confirmed the essential role of the ptm gene cluster in pactamycin biosynthesis. nih.govugm.ac.id |

| ptmJ | Glycosyltransferase | None (biosynthesis abrogated) | Confirmed the essential role of the ptm gene cluster in pactamycin biosynthesis. nih.govugm.ac.id |

| ptmH, ptmD, ptmQ | Triple knockout | de-6MSA-N,N-didemethyl-7-demethyl-7-deoxypactamycin (TM-101) | Demonstrated the feasibility of multiple gene inactivations to create highly modified analogs. scispace.comoregonstate.edu |

A major success of biosynthetic engineering has been the creation of analogues with significantly altered and potentially more useful biological activities. pharmaceutical-journal.com The pactamycin analogues TM-025 (de-6MSA-7-demethyl-7-deoxypactamycin) and TM-026 (7-demethyl-7-deoxypactamycin), generated from a ptmH inactivation mutant, exemplify this progress. scispace.complos.org

Unlike the parent compound pactamycin, which is a potent inhibitor of protein synthesis and is indiscriminately cytotoxic, TM-025 and TM-026 exhibit different mechanisms of action. pharmaceutical-journal.complos.orgfiercebiotech.com In studies using human head and neck squamous cell carcinoma (HNSCC) cells, both analogues inhibited cell proliferation but did not induce apoptosis or autophagy. pharmaceutical-journal.complos.org Instead, they caused the cancer cells to enter a state of mild senescence. pharmaceutical-journal.comfiercebiotech.com This effect was mediated, in part, by the tumor suppressor p53 and involved arresting the cell cycle in the S-phase. pharmaceutical-journal.complos.org

Crucially, these engineered analogues are significantly less toxic to mammalian cells than pactamycin—in some cases, 10 to 30 times less toxic—while retaining potent activity against other targets, such as the malaria parasite Plasmodium falciparum. researchgate.netscispace.com This improved selectivity suggests that the analogues may have distinct ribosomal binding or different mechanisms of action in various organisms. scispace.com

| Analog | Cell Line Studied | Observed Biological Effect | Mechanism |

|---|---|---|---|

| TM-025 | HNSCC (SCC25, SCC104) | Inhibited cell proliferation, induced mild senescence. pharmaceutical-journal.complos.org | Did not inhibit nascent protein synthesis; induced S-phase cell cycle arrest partially dependent on p53. pharmaceutical-journal.complos.org |

| TM-026 | HNSCC (SCC25, SCC104) | Inhibited cell proliferation, induced mild senescence. pharmaceutical-journal.complos.org | Did not inhibit nascent protein synthesis; induced S-phase cell cycle arrest partially dependent on p53. pharmaceutical-journal.complos.org |

| TM-025 & TM-026 | P. falciparum (D6, Dd2) | Potent antimalarial activity (IC50 ~25 nM). scispace.com | 10-30 times less toxic than pactamycin to mammalian HCT116 cells, suggesting improved selectivity. scispace.com |

Gene Inactivation Studies and Analog Production (e.g., de-6-MSA-pactamycate)

Chemical Modification for Modulating Bioactivity

Alongside genetic engineering, chemical and chemoenzymatic strategies have been employed to diversify the pactamycin scaffold. These methods offer ways to introduce functionalities not accessible through biosynthesis alone.

One approach involves the chemical derivatization of the pactamycin molecule. For example, researchers have successfully tethered basic amino acids such as lysine, ornithine, and histidine to the free primary amino group on the aminocyclitol ring of pactamycin. mdpi.comnih.gov The resulting amide conjugates were found to retain antimicrobial activity at levels comparable to the parent compound but with reduced toxicity, suggesting these new derivatives could be promising pharmacophores for developing new antimicrobials. mdpi.comnih.gov

Another powerful technique is mutasynthesis, which combines genetic modification with chemical synthesis. In this strategy, a biosynthetic gene is inactivated in the producing organism, blocking the production of a specific precursor. The culture is then fed a synthetic, unnatural version of that precursor, which the remaining active enzymes in the pathway incorporate into the final structure. This was successfully used to create fluorinated versions of TM-025 and TM-026. scispace.comacs.org A mutant strain of S. pactum unable to produce its own 3-aminobenzoic acid was fed 2-fluoro-5-aminobenzoic acid, resulting in the production of fluorinated analogues that maintained potent antimalarial activity. scispace.comacs.org

Pactamycate Analogues as Research Tools in Cell Biology

The unique biological profiles of pactamycate analogues, particularly TM-025 and TM-026, have positioned them as valuable research tools in cell biology. plos.org Pactamycin itself has long been used as a biochemical tool to study protein synthesis due to its potent inhibitory effects. mdpi.comnih.gov However, its high toxicity limits its application.

Future Research Directions in Pactamycate Chemical Biology

The unique structural complexity and potent biological activity of pactamycin (B1678277) and its analogues, including pactamycate, have established them as valuable molecules in chemical biology. While initial development was hindered by broad-spectrum toxicity, modern biosynthetic and synthetic advancements have revitalized interest, paving the way for numerous future research avenues. These directions aim to fully harness the potential of the pactamycin scaffold for both therapeutic applications and as a tool for fundamental biological discovery.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Pactamycate’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are foundational for assessing purity. For structural validation, nuclear magnetic resonance (NMR) spectroscopy is recommended. Ensure protocols align with guidelines from pharmaceutical research standards (e.g., USP/EP monographs). Document retention times, mass-to-charge ratios, and spectral peaks in tabular form for reproducibility .

Q. How should researchers design in vitro assays to evaluate Pactamycate’s bioactivity?

- Methodological Answer :

Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 values.

Controls : Include positive (e.g., known agonists) and negative (vehicle-only) controls.

Cell Lines : Use validated cell models expressing relevant molecular targets.

Tabulate raw data (e.g., luminescence/fluorescence readings) and normalize to controls to minimize experimental bias .

Q. What in vivo models are appropriate for preclinical testing of Pactamycate’s pharmacokinetics?

- Methodological Answer : Rodent models (rats/mice) are standard for assessing absorption, distribution, metabolism, and excretion (ADME). Key parameters:

- Blood Sampling : Collect at timed intervals (e.g., 0, 1, 4, 24 hours post-dose).

- Tissue Distribution : Analyze major organs (liver, kidneys) via LC-MS/MS.

Report data in tables with mean ± SD and statistical significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Pactamycate’s efficacy data across independent studies?

- Methodological Answer : Conduct a systematic review with meta-analysis:

Literature Search : Use PRISMA guidelines to identify relevant studies.

Heterogeneity Analysis : Apply Cochran’s Q or I² tests to quantify variability.

Sensitivity Analysis : Exclude outliers and reassess effect sizes.

Present forest plots and subgroup analyses to contextualize discrepancies .

Q. What strategies optimize Pactamycate’s synthesis protocols to ensure batch-to-batch consistency?

- Methodological Answer :

- Quality Control (QC) Parameters :

| Parameter | Target Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Peptide Content | 80–120% of theoretical |

| Residual Solvents | <500 ppm |

- Post-Synthesis Adjustments : Lyophilization under controlled conditions (pH, temperature) to minimize hygroscopicity. Include QC data from ≥3 batches to validate reproducibility .

Q. How can the PICOT framework be applied to design clinical trials investigating Pactamycate?

- Methodological Answer :

- Population (P) : Adults with Stage II–III chronic kidney disease.

- Intervention (I) : 10 mg/kg Pactamycate daily.

- Comparison (C) : Placebo or standard therapy (e.g., ACE inhibitors).

- Outcome (O) : Serum creatinine reduction by ≥20% at 12 weeks.

- Time (T) : 6-month follow-up.

Use this structure to align trial endpoints with regulatory requirements and ensure statistical power .

Q. What statistical approaches are robust for analyzing Pactamycate’s non-linear pharmacokinetic data?

- Methodological Answer : Employ non-compartmental analysis (NCA) for AUC and Cmax calculations. For complex models (e.g., enterohepatic recirculation), use Phoenix WinNonlin’s iterative two-stage method. Validate with Akaike/Bayesian information criteria (AIC/BIC) .

Q. How should ethical considerations be addressed in human studies involving Pactamycate?

- Methodological Answer :

Informed Consent : Disclose risks (e.g., hepatotoxicity) and benefits in lay terms.

Data Security : Anonymize participant IDs and encrypt datasets per GDPR/HIPAA.

IRB Compliance : Submit protocols for approval, including adverse event reporting mechanisms.

Reference institutional review board (IRB) guidelines and Declaration of Helsinki .

Key Notes

- Data Presentation : Follow journal-specific guidelines for tables (Roman numerals, footnotes) and figures (high-resolution, color-free accessibility) .

- Reproducibility : Archive raw data in repositories like Figshare or Zenodo, adhering to FAIR principles .

- Conflict Resolution : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate peer review criticisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.